2-[(2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of 2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily by inhibiting CDK2 (Cyclin-Dependent Kinase 2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle control and apoptosis induction .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and CDK2 inhibitors. Compared to these compounds, 2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL shows unique structural features that contribute to its potent inhibitory activity. Some similar compounds are:
- Pyrazolo[3,4-d]pyrimidine derivatives with different substituents.
- Other CDK2 inhibitors like roscovitine and flavopiridol .
Properties
Molecular Formula |
C16H19ClN6O |
---|---|
Molecular Weight |
346.81 g/mol |
IUPAC Name |
2-[2-[[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethylamino]ethanol |
InChI |
InChI=1S/C16H19ClN6O/c1-11-2-3-12(17)8-14(11)23-16-13(9-22-23)15(20-10-21-16)19-5-4-18-6-7-24/h2-3,8-10,18,24H,4-7H2,1H3,(H,19,20,21) |
InChI Key |
PDQVVRJSXJMEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.